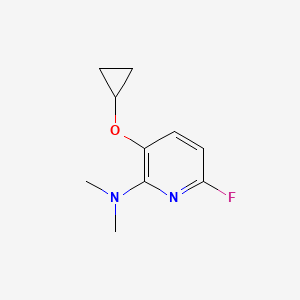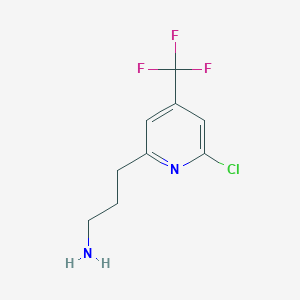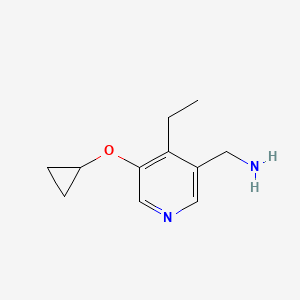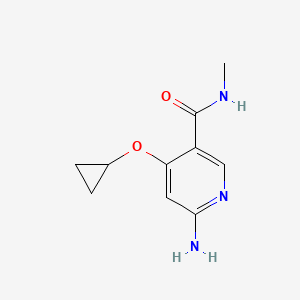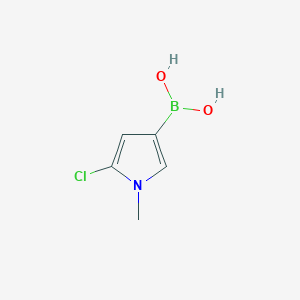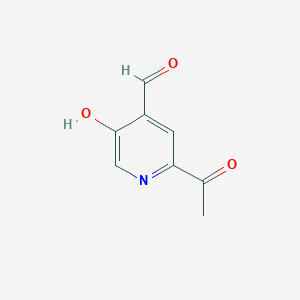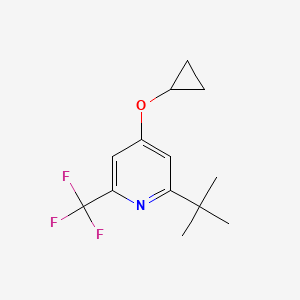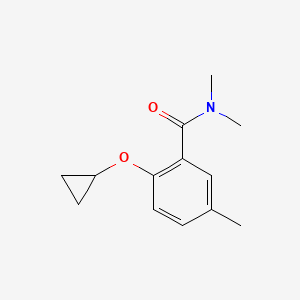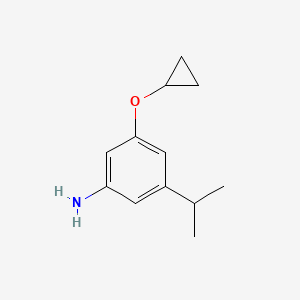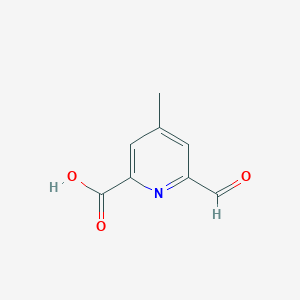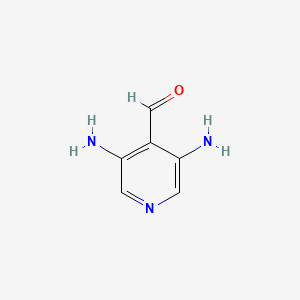
3,5-Diaminoisonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diaminoisonicotinaldehyde: is an organic compound with the molecular formula C6H7N3O and a molecular weight of 137.14 g/mol . This compound is characterized by the presence of two amino groups and an aldehyde group attached to a pyridine ring. It is primarily used in research and development settings, particularly in the synthesis of various organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diaminoisonicotinaldehyde typically involves the reaction of 3,5-diamino-1,2,4-triazole with specific reagents under controlled conditions . One common method includes the reaction with 2-methyl-1-nitroisothiourea, which results in the formation of 3,5-diamino-1-nitroamidino-1,2,4-triazole . The reaction conditions often involve specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity. Industrial methods may also incorporate advanced techniques such as flow chemistry to enhance safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Diaminoisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used to introduce new functional groups at the amino positions.
Major Products:
Oxidation: Formation of 3,5-diaminoisonicotinic acid.
Reduction: Formation of 3,5-diaminoisonicotinalcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3,5-Diaminoisonicotinaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,5-Diaminoisonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The aldehyde group can also participate in reactions with nucleophiles, leading to the formation of covalent bonds with target molecules .
Comparaison Avec Des Composés Similaires
3,5-Diamino-1,2,4-triazole: Shares the amino groups but differs in the ring structure and lacks the aldehyde group.
3,5-Diaminobenzoic acid: Similar in having amino groups but contains a carboxylic acid group instead of an aldehyde.
3,5-Diamino-1H-pyrazole: Another compound with amino groups but with a different ring structure.
Uniqueness: 3,5-Diaminoisonicotinaldehyde is unique due to the presence of both amino and aldehyde functional groups on a pyridine ring
Propriétés
Formule moléculaire |
C6H7N3O |
|---|---|
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
3,5-diaminopyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H7N3O/c7-5-1-9-2-6(8)4(5)3-10/h1-3H,7-8H2 |
Clé InChI |
NVKYKMLEYGMPLD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)N)C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


